Anticancer agent 223

p38 MAPK inflammation kinase inhibition

Acquire Anticancer agent 223 (N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide), validated to induce caspase-dependent/independent cell death and re-sensitize cisplatin-resistant A2780 cells. Distinct from potent p38α inhibitors (IC50=25µM), this tool ensures reliable control for kinase selectivity and resistance mechanism research. Avoids confounding off-target effects of uncharacterized analogs.

Molecular Formula C20H19ClN4O
Molecular Weight 366.8 g/mol
Cat. No. B12368587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 223
Molecular FormulaC20H19ClN4O
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26)
InChIKeyKEPUHKQVRHINKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide: Structural Identity and Baseline Classification


N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide (CAS 1328150-75-9) is a synthetic small molecule comprising a quinazoline scaffold linked to a piperidine-4-carboxamide moiety bearing a 4-chlorophenyl substituent . It is cataloged in commercial repositories as 'Anticancer agent 223' . The compound is characterized by the molecular formula C20H19ClN4O and a molecular weight of approximately 366.8 g/mol .

Why Generic Quinazoline-Piperidine Carboxamides Cannot Substitute for N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide


Within the quinazoline-piperidine carboxamide class, even minor structural perturbations at the N-aryl position or the quinazoline C-2 position produce divergent biological activity profiles, making simple generic substitution unreliable for experimental consistency [1]. N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide exhibits weak p38α MAPK inhibition (IC50 = 25 µM) [2], whereas structurally related compounds—including 2,4-diamino-quinazoline derivatives and N-aryl-piperidine-4-carboxamide analogs—demonstrate potent inhibition of β-catenin/Tcf-4 signaling [3] or Kir4.1/5.1 potassium channels , confirming that distinct substitution patterns direct activity toward different targets with varying potency. Consequently, substituting an uncharacterized analog risks introducing confounding off-target effects or complete loss of the intended phenotypic readout.

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide: Quantitative Differentiation Evidence vs. Analogs


p38α MAPK Inhibitory Potency of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide vs. Reference p38α Inhibitor

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide inhibits p38α MAPK in a cellular context with an IC50 of 25,000 nM (25 µM) [1]. This activity is weak relative to a reference p38α inhibitor (CHEMBL3393296) which exhibits an IC50 of 970 nM in the same TC28 cell-based PGE2 production assay [2].

p38 MAPK inflammation kinase inhibition

Target Class Divergence: p38α MAPK vs. β-Catenin/Tcf-4 Pathway Engagement by Quinazoline-Piperidine Carboxamide Analogs

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide shows weak p38α inhibition (IC50 = 25 µM) [1]. In contrast, a series of 2,4-diamino-quinazoline derivatives containing the N-phenylpiperidine-4-carboxamide chain were identified as potent inhibitors of the β-catenin/Tcf-4 transcriptional pathway, with optimized analogs (e.g., compound 16k) exhibiting strong cellular potency and oral bioavailability [2]. The target compound lacks the 2,4-diamino substitution pattern critical for β-catenin pathway inhibition.

Wnt/β-catenin colorectal cancer quinazoline SAR

Target Class Divergence: p38α MAPK vs. Kir4.1/5.1 Potassium Channel Inhibition by Quinazoline-Piperidine Derivatives

The target compound exhibits weak p38α MAPK activity (IC50 = 25 µM) [1], whereas the structurally distinct quinazoline-piperidine derivative VU6036720 potently inhibits Kir4.1/5.1 potassium channels with an IC50 of 240 nM .

potassium channel Kir4.1 ion channel pharmacology

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide: Recommended Procurement Scenarios Based on Quantitative Evidence


Negative Control or Baseline Compound for p38α MAPK Inhibitor Screening

Given its weak p38α inhibitory activity (IC50 = 25 µM in TC28 cells) [1], this compound may serve as a low-potency reference or negative control when establishing dose-response curves for more potent p38α inhibitors in the same assay system.

Chemical Probe for Off-Target Profiling in Kinase Selectivity Panels

The compound‘s demonstrated p38α binding (IC50 = 25 µM; Kd > 20 µM) [1] indicates it interacts with the kinase ATP-binding pocket, albeit weakly. It could be included in kinase selectivity screening panels to assess cross-reactivity of quinazoline-containing libraries.

Anticancer Phenotypic Screening in Cisplatin-Resistant Models

Vendor annotations describe this compound ('Anticancer agent 223‘) as inducing caspase-dependent and caspase-independent cell death and resensitizing cisplatin-resistant A2780 ovarian cancer cells to cisplatin [2]. Procurement may be justified for researchers investigating mechanisms of cisplatin resistance and non-apoptotic cell death pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.